molecular formula C11H15ClN4O2 B2600686 2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide CAS No. 2411199-65-8

2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2600686
CAS No.: 2411199-65-8
M. Wt: 270.72
InChI Key: ITLZGOCOLTZXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a pyrrolidinone ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclization of an appropriate amino acid derivative.

    Coupling of Pyrazole and Pyrrolidinone Rings: The pyrazole and pyrrolidinone rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Chloroacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH) are used for substitution reactions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

    Pharmaceuticals: It is explored as a lead compound in the development of new therapeutic agents.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of protein function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide: can be compared with other pyrazole and pyrrolidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroacetamide group allows for unique reactivity, particularly in nucleophilic substitution reactions, while the pyrazole and pyrrolidinone rings contribute to its bioactivity.

Properties

IUPAC Name

2-chloro-N-[5-methyl-1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-7-3-9(14-10(17)4-12)11(18)16(7)8-5-13-15(2)6-8/h5-7,9H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLZGOCOLTZXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1C2=CN(N=C2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.